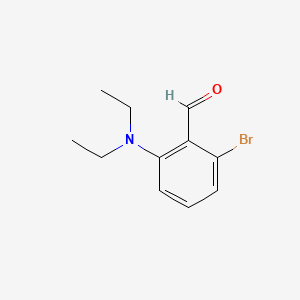

2-Bromo-6-(diethylamino)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(diethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTJYNBDAQXFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=CC=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742995 | |

| Record name | 2-Bromo-6-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-10-5 | |

| Record name | 2-Bromo-6-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancement for 2 Bromo 6 Diethylamino Benzaldehyde

Precursor Synthesis and Halogenation Methodologies

The initial step in synthesizing 2-Bromo-6-(diethylamino)benzaldehyde often involves preparing a correctly substituted benzene (B151609) ring precursor. The strategies for introducing the bromine atom are critical and can be approached in several ways.

One common method is the direct bromination of a suitable precursor. However, direct bromination of monosubstituted or even some disubstituted benzenes can lead to a mixture of isomers, posing significant purification challenges. To overcome this, strategies involving directing groups or multi-step sequences are employed. For instance, a process analogous to the synthesis of 2-methoxy-6-bromo-naphthalene involves the initial formation of a dibromo-intermediate followed by a selective dehalogenation to yield the desired monobrominated product. google.com

Another effective strategy begins with an aniline (B41778) derivative. For example, a process similar to the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) starts with a substituted aniline, such as 2-bromo-4-methylaniline. orgsyn.org This aniline undergoes a diazotization reaction, followed by a formylation reaction (the Beech reaction) to introduce the aldehyde group. orgsyn.org This multi-step approach ensures the precise placement of the substituents.

Alternatively, organometallic routes provide excellent regiocontrol. A precursor like 1,3-dibromobenzene (B47543) can be selectively lithiated at one of the bromo positions, followed by formylation with a reagent such as N,N-dimethylformamide (DMF). semanticscholar.orggoogle.com This method is effective for introducing an aldehyde group ortho to a halogen.

A summary of potential precursor synthesis methods is presented below.

| Method | Starting Material Example | Key Reagents | Description | Ref. |

| Diazotization-Formylation | 2-Amino-5-bromobenzoic acid | NaNO₂, H⁺; then formaldoxime, CuSO₄ | Conversion of an amino group to a diazonium salt, which is then replaced by an aldehyde group. | orgsyn.orgorgsyn.org |

| Lithiation-Formylation | 1-Bromo-3,4-difluorobenzene (by analogy) | s-BuLi, then DMF | Directed ortho-metalation followed by quenching with an electrophilic formylating agent to introduce the aldehyde. | semanticscholar.orggoogle.com |

| HMTA Formylation | 1,3-Diethoxybenzene (by analogy) | Hexamine (HMTA), acid | Direct formylation of an activated aromatic ring. | semanticscholar.org |

These methodologies highlight the importance of selecting an appropriate starting material and reaction sequence to control the regiochemical outcome, which is a foundational challenge in the synthesis of polysubstituted aromatic compounds.

Amination Reactions for Diethylamino Group Incorporation

The introduction of the diethylamino group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this step, a halogen atom on the aromatic ring, often a bromine or a more reactive fluorine, is displaced by diethylamine.

The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions. The presence of an electron-withdrawing group, such as the aldehyde, can facilitate the nucleophilic attack by the amine. whiterose.ac.uk However, the steric hindrance at the ortho position in a 2,6-disubstituted ring makes this transformation challenging.

To overcome the steric barrier and the relative unreactivity of aryl bromides, forcing conditions are often necessary. Syntheses of analogous 2-bromo-6-alkylaminopyridines have been successfully performed by reacting 2,6-dibromopyridine (B144722) with a primary amine in a pressure tube at high temperatures. georgiasouthern.edugeorgiasouthern.edu This approach suggests that high heat and pressure are effective in driving the amination forward. In one such study, reacting 2,6-Dibromopyridine with methylamine (B109427) under high pressure and temperature resulted in the formation of 2-Bromo-6-methylaminopyridine with a 54.1% yield. georgiasouthern.edugeorgiasouthern.edu A similar reaction with ethylamine (B1201723) yielded 2-Bromo-6-ethylaminopyridine. georgiasouthern.edu These examples provide a strong precedent for the reaction of a 2,6-dihalobenzaldehyde with diethylamine.

The table below summarizes typical conditions for analogous amination reactions.

| Substrate | Amine | Conditions | Product | Yield | Ref. |

| 2,6-Dibromopyridine | Methylamine | High pressure, high temperature | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | High pressure, high temperature | 2-Bromo-6-ethylaminopyridine | 52.4% | georgiasouthern.edu |

| 4-Fluorobenzaldehyde | Piperidine (B6355638) | 100 °C | 4-(Piperidin-1-yl)benzaldehyde | Good | whiterose.ac.uk |

These reactions demonstrate that while challenging, the direct displacement of a halogen by an amine is a viable and crucial step in constructing the target molecule.

Regioselective Synthesis Approaches and Challenges

Achieving the correct 2,6-disubstitution pattern is the primary regiochemical challenge in the synthesis of this compound. The steric congestion around the reaction centers requires carefully planned synthetic strategies, as direct substitution reactions may be slow or fail entirely.

A key strategy to ensure regioselectivity is to build the molecule through a sequence of controlled steps rather than attempting a one-pot assembly from simple precursors. nih.gov This often involves starting with a molecule where one or more substituents are already in place. For example, beginning with 2,6-dibromotoluene (B1294787) allows for the two bromine atoms to be differentiated chemically. One can be displaced via amination, and the methyl group can later be oxidized to the required aldehyde functionality.

The synthesis of other sterically hindered 2,6-disubstituted compounds, such as certain anilines, has been achieved through innovative C-N bond-forming reactions that bypass traditional SNAr pathways. nih.gov For instance, the use of diaryliodonium salts in the absence of a metal promoter has proven effective for creating sterically congested anilines. nih.gov While not directly applied to the target aldehyde, these advanced methods highlight the ongoing search for solutions to the challenges posed by steric hindrance.

The challenges and approaches to regioselective synthesis are summarized below:

Steric Hindrance: The bulky bromine atom and the diethylamino group at the ortho positions impede the approach of reagents, particularly for the introduction of the second ortho substituent and the formylation step.

Electronic Effects: The substituents influence the reactivity of the aromatic ring. The electron-donating diethylamino group can deactivate the ring towards certain electrophilic reactions while activating it towards others, complicating the synthetic design.

Multi-step Control: A linear synthesis, where substituents are added one at a time, is often necessary to avoid the formation of undesired isomers. google.com This increases the number of steps but guarantees the final regiochemistry.

Novel Reagents: The development of new reagents and catalytic systems is crucial for overcoming the inherent difficulties in synthesizing 2,6-disubstituted aromatic compounds. nih.gov

Ultimately, the successful regioselective synthesis of this compound relies on a deep understanding of steric and electronic effects and the judicious choice of a multi-step synthetic sequence.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and reaction times. This involves systematically varying parameters such as solvent, catalyst, temperature, and reaction time.

Studies on related syntheses provide valuable insights into optimization. For instance, in a one-pot synthesis involving 2-bromobenzaldehyde (B122850), researchers optimized the solvent and reaction time. researchgate.net They found that acetonitrile (B52724) (MeCN) was a more eco-friendly and effective solvent than tetrahydrofuran (B95107) (THF) and that a reaction time of 3 hours was optimal. researchgate.net Similarly, the optimization of a three-component reaction to form benzo[b]pyrans from 3-bromobenzaldehyde (B42254) showed that the choice of catalyst was critical, with solid sodium ethoxide under solvent-free conditions providing the highest yield in the shortest time. researchgate.net

The conventional "one factor at a time" (OFAT) approach to optimization is often used, but modern methods like machine learning and Bayesian optimization (BO) are becoming more prevalent for efficiently exploring the complex interplay of multiple reaction parameters. beilstein-journals.org

The table below illustrates the impact of optimizing conditions in a related reaction.

Table: Optimization of a Three-Component Reaction Using 3-Bromobenzaldehyde Data adapted from a study on the synthesis of 2-amino-4H-benzo[b]pyrans. researchgate.net

| Entry | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | None | Grinding, RT | 60 | No Product |

| 2 | Piperidine | Grinding, RT | 25 | 72 |

| 3 | L-proline | Grinding, RT | 30 | 65 |

| 4 | Sodium ethoxide | Grinding, RT | 5 | 96 |

This data clearly demonstrates how catalyst selection can dramatically improve reaction efficiency. researchgate.net For the synthesis of this compound, similar optimization of the amination and formylation steps would be crucial for developing a viable industrial process.

Exploration of Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Key areas for green innovation in this synthesis include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. A molybdenum-catalyzed regioselective allylic amination was successfully performed in ethanol, a green solvent, highlighting the potential for using bio-based and less toxic solvents. nih.gov In another example, the optimization of a reaction involving 2-bromobenzaldehyde favored acetonitrile over THF due to its more favorable environmental profile. researchgate.net

Catalysis: The use of recyclable catalysts can significantly reduce waste compared to stoichiometric reagents. The aforementioned molybdenum catalyst for amination could be recovered and reused through simple centrifugation. nih.gov Developing catalytic versions of the halogenation or formylation steps would be a major advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. Multi-component reactions, where several starting materials are combined in a single step, often exhibit high atom economy. A green synthesis of 2-amino-4H-benzo[b]pyrans was developed using a mechanochemical (grinding) approach under solvent-free conditions, which is both energy-efficient and reduces solvent waste. researchgate.net

Energy Efficiency: Performing reactions at room temperature and under solvent-free conditions, as demonstrated in the grindstone chemistry approach, can significantly lower the energy consumption of the process. researchgate.net

By focusing on these areas, the synthesis of this compound can be made more sustainable and economically viable. The development of catalytic, solvent-free, and atom-economical methods remains a key objective for chemists in this field. researchgate.netnih.gov

Reaction Pathways and Derivatization Chemistry of 2 Bromo 6 Diethylamino Benzaldehyde

Electrophilic Aromatic Substitution Reactions of the Benzaldehyde (B42025) Core

The benzene (B151609) ring of 2-Bromo-6-(diethylamino)benzaldehyde is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is determined by the cumulative electronic and steric effects of these substituents. libretexts.orgunizin.org

Directing Effects of Substituents:

Diethylamino Group (-N(Et)₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. It is an ortho, para-director. pressbooks.pub

Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, but it acts as an ortho, para-director because of its ability to donate lone-pair electrons through resonance. unizin.orgpressbooks.pub

Aldehyde Group (-CHO): This is a deactivating group due to its strong electron-withdrawing resonance and inductive effects. It functions as a meta-director. libretexts.org

| Reaction |

Nucleophilic Additions and Condensation Reactions of the Aldehyde Functionality

The aldehyde group is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. wiserpub.com This reactivity allows for a wide array of transformations, including the formation of imines, hydrazones, oximes, and new carbon-carbon bonds via Wittig and Knoevenagel reactions.

Formation of Imines and Schiff Bases

The reaction of this compound with primary amines results in the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and proceeds by the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comacs.orgredalyc.org

The general reaction is as follows: This compound + R-NH₂ → 2-Bromo-6-(diethylamino)benzylideneamine derivative + H₂O

| Amine Reactant |

Synthesis of Hydrazones and Oximes

Similar to imine formation, the aldehyde can be condensed with hydrazine (B178648) derivatives or hydroxylamine (B1172632) to yield hydrazones and oximes, respectively. These reactions are valuable for the synthesis of new derivatives and for the characterization of the parent aldehyde. byjus.com

Oxime Formation: Reaction with hydroxylamine (NH₂OH), typically using hydroxylamine hydrochloride and a base, produces the corresponding benzaldehyde oxime. byjus.comwikipedia.orgnih.govorganic-chemistry.org

Hydrazone Formation: Reaction with hydrazine (N₂H₄) or its substituted variants, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), yields the respective hydrazone. 2,4-Dinitrophenylhydrazones are often brightly colored, crystalline solids, which historically aided in the identification of aldehydes and ketones.

| Reagent |

Wittig and Knoevenagel Reactions

Carbon-carbon bond formation at the aldehyde position can be achieved through classic olefination reactions.

Wittig Reaction: This reaction converts the aldehyde into an alkene by treating it with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction is highly versatile, and the structure of the ylide determines the substituent on the newly formed double bond. libretexts.orgstackexchange.com Despite potential steric hindrance from the ortho-substituents, the reaction is generally effective for aldehydes. libretexts.org

Knoevenagel Condensation: This is a condensation reaction between the aldehyde and a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. bhu.ac.inresearchgate.netnih.gov The reaction yields a substituted alkene. researchgate.netscielo.br

| Reaction Type |

Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming aryl-aryl bonds. The reaction couples the aryl bromide (this compound) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgnih.gov

| Boronic Acid |

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

The utility of This compound as a substrate in Heck and Sonogashira coupling reactions has not been documented in available scientific literature. These palladium-catalyzed cross-coupling reactions are fundamental methods for the formation of carbon-carbon bonds. The Heck reaction typically involves the coupling of an aryl halide with an alkene, while the Sonogashira reaction couples an aryl halide with a terminal alkyne. evitachem.comamericanchemicalsuppliers.com The reactivity of an aryl bromide, such as the one present in This compound , makes it a suitable candidate for these transformations in principle. However, no specific examples, including reaction conditions, catalyst systems, or product outcomes for this particular aldehyde, have been reported.

Buchwald-Hartwig Amination and Other N-Arylation Reactions

There is no available research that describes the use of This compound in Buchwald-Hartwig amination or other N-arylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. americanchemicalsuppliers.comguidechem.com Given the bromo-substitution on the aromatic ring, This compound could theoretically serve as the aryl halide component in such a reaction. This would allow for the introduction of a wide range of nitrogen-containing functional groups. Nevertheless, specific studies detailing the application of this substrate in N-arylation reactions, including catalyst selection, reaction conditions, and the synthesis of novel amine derivatives, are absent from the current body of scientific literature.

Functional Group Interconversions and Modifications

There is a lack of published data on the functional group interconversions and modifications of This compound . The aldehyde functional group is susceptible to a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. Similarly, the bromo-substituent could potentially be replaced through various nucleophilic substitution reactions. However, specific studies detailing these modifications on the This compound scaffold are not present in the available chemical literature.

Advanced Spectroscopic and Crystallographic Probing of 2 Bromo 6 Diethylamino Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the solution-state structure and dynamics of molecules like 2-Bromo-6-(diethylamino)benzaldehyde. The substitution pattern on the aromatic ring gives rise to a complex interplay of electronic effects that are reflected in the chemical shifts of the aromatic protons and carbons.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals of this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the aromatic region, it would help to trace the connectivity of the three contiguous aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the definitive assignment of the carbon signals of the aromatic ring and the ethyl groups of the diethylamino moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful in assigning the quaternary carbons, such as the carbon attached to the bromine atom and the carbon of the aldehyde group, by observing their long-range correlations with nearby protons.

A hypothetical HMBC spectrum would be expected to show correlations from the aldehyde proton to the C1 and C2 carbons of the aromatic ring, and from the N-CH2 protons to the C6 carbon and the other aromatic carbons.

Dynamic NMR for Restricted Rotations and Inversion Barriers

The steric hindrance imposed by the ortho-substituents in this compound is expected to lead to restricted rotation around the C-N bond of the diethylamino group and potentially the C-C bond of the aldehyde group. Dynamic NMR (DNMR) is the ideal tool to study these conformational dynamics.

At room temperature, the rotation around the C-N bond might be fast on the NMR timescale, resulting in a single set of signals for the two ethyl groups. However, upon cooling, the rotation could slow down, leading to the decoalescence of the signals for the diastereotopic methylene (B1212753) protons of the ethyl groups. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this rotational process. Studies on related N-substituted 1,3-oxazines have shown that the nitrogen inversion barrier decreases with the size of the substituent. researchgate.net A similar trend might be expected for the rotational barrier in this compound.

Similarly, restricted rotation around the C-CHO bond has been observed in other ortho-substituted benzaldehydes. High-resolution FTIR spectroscopy has been used to probe the rotational barrier in benzaldehyde (B42025) itself. nih.gov For this compound, the presence of two bulky ortho groups would likely increase this barrier.

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

For this compound, the most characteristic vibrational modes would be:

C=O Stretch: The carbonyl stretching vibration of the aldehyde group is expected to appear in the region of 1680-1700 cm⁻¹. The exact position will be influenced by the electronic effects of the bromo and diethylamino substituents. The electron-donating diethylamino group would tend to lower this frequency, while the electron-withdrawing bromine would have the opposite effect.

C-H Stretch (Aldehyde): The C-H stretching vibration of the aldehyde group typically appears as a pair of bands in the region of 2700-2900 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond of the diethylamino group would be observed in the fingerprint region.

Aromatic C-H and C=C Stretches: These vibrations will give rise to a series of bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

C-Br Stretch: The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Studies on benzaldehyde and its derivatives have shown that the positions of these bands are sensitive to the nature and position of the substituents. researchgate.netresearchgate.net Comparing the experimental spectra of this compound with those of related compounds and with theoretical calculations can provide a detailed understanding of its vibrational properties.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of this compound would provide a wealth of information about its molecular geometry, conformation, and the nature of the intermolecular interactions that govern its crystal packing.

While a crystal structure for the title compound is not publicly available, studies on related molecules like 2-bromo-4,6-dimethylaniline (B183183) and other ortho-substituted benzaldehydes offer valuable insights into the expected structural features. nih.govresearchgate.net

Analysis of Hydrogen Bonding Networks

Although this compound does not possess strong hydrogen bond donors like -OH or -NH2, weak C-H···O hydrogen bonds involving the aldehyde oxygen as an acceptor are likely to play a significant role in the crystal packing. The aromatic C-H bonds and the C-H bonds of the ethyl groups can act as donors. In the crystal structure of 4-(o-tolylamino)benzaldehyde, the crystal packing is stabilized by N—H⋯O, C—H⋯O and C—H⋯π hydrogen bonds. nih.gov Similar interactions would be expected to be present in the crystal lattice of this compound.

π-π Stacking and Halogen Bonding Interactions

π-π Stacking: The presence of the aromatic ring in this compound makes it a candidate for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, can be an important cohesive force in the crystal lattice. The substitution pattern and the resulting electronic nature of the ring will influence the geometry of these interactions (e.g., face-to-face or offset). In cocrystals of chlorinated anilines, face-to-face π–π stacking interactions have been observed. nih.gov

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atom of the aldehyde group or the nitrogen atom of the diethylamino group on an adjacent molecule. Crystallographic analyses of halogenated anilines have revealed the importance of both hydrogen and halogen bonds in their supramolecular assembly. nih.gov In some cases, Br···N halogen bonds have been identified as a key directional interaction. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

The electronic absorption spectrum of this compound is expected to be characterized by electronic transitions involving the aromatic system and the functional groups. The UV-Vis spectrum of benzaldehyde, a parent compound, typically displays absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The presence of the electron-donating diethylamino group and the halogen bromo group on the benzene (B151609) ring is anticipated to significantly influence these transitions.

The strong electron-donating nature of the diethylamino group, through its lone pair of electrons on the nitrogen atom, is expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzaldehyde. This is due to the increased electron density in the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO). Conversely, the n → π* transition, which is often weak and sometimes obscured by the stronger π → π* band, might experience a hypsochromic (blue) shift.

Solvatochromism:

Solvatochromism, the change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent, is a phenomenon that can provide insights into the nature of the electronic transitions. For a molecule like this compound, which possesses both electron-donating (-N(Et)₂) and electron-withdrawing (-CHO) groups, a degree of intramolecular charge transfer (ICT) character is expected in its excited state.

In non-polar solvents, the molecule exists in its ground state electronic distribution. Upon excitation, there is a shift of electron density from the diethylamino group to the benzaldehyde moiety. In polar solvents, the excited state, which is more polar than the ground state, will be stabilized to a greater extent. This stabilization of the excited state leads to a lower energy gap between the ground and excited states, resulting in a bathochromic shift of the absorption maximum. This positive solvatochromism is a strong indicator of an ICT process.

To illustrate this, the following interactive table presents hypothetical UV-Vis absorption data for this compound in a range of solvents with varying polarities.

| Solvent | Polarity Index | λmax (nm) (Hypothetical) |

| n-Hexane | 0.1 | 320 |

| Dichloromethane | 3.1 | 335 |

| Acetone | 5.1 | 345 |

| Acetonitrile (B52724) | 5.8 | 350 |

| Methanol | 6.6 | 355 |

This data is illustrative and not based on published experimental results for this compound.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion ([M]⁺˙), which would then undergo a series of fragmentation steps to yield characteristic daughter ions. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic isotopic patterns for bromine-containing fragments, appearing as twin peaks separated by two mass units. docbrown.info

The fragmentation of the parent benzaldehyde molecule typically involves the loss of a hydrogen atom to form the stable benzoyl cation ([M-H]⁺) or the loss of the formyl radical to give the phenyl cation. docbrown.info In the case of this compound, the fragmentation is expected to be more complex due to the presence of the bromo and diethylamino substituents.

A plausible fragmentation pathway would likely involve the following key steps:

α-Cleavage: The initial molecular ion could undergo cleavage of the C-Br bond to lose a bromine radical, forming a prominent fragment ion.

Cleavage of the Diethylamino Group: Fragmentation of the diethylamino group could occur through the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (CH₂=CH₂) via a McLafferty-type rearrangement if sterically feasible.

Fragmentation of the Aldehyde Group: Similar to benzaldehyde, the loss of a hydrogen atom (H•) or a formyl radical (•CHO) from the aldehyde group can be expected.

The following interactive table outlines a hypothetical fragmentation pattern for this compound, including the proposed fragment structures and their theoretical m/z values.

| Proposed Fragment | Formula | Theoretical m/z (for ⁷⁹Br) | Theoretical m/z (for ⁸¹Br) |

| [M]⁺˙ | C₁₁H₁₄BrNO⁺ | 255.0259 | 257.0238 |

| [M-H]⁺ | C₁₁H₁₃BrNO⁺ | 254.0181 | 256.0160 |

| [M-CH₃]⁺ | C₁₀H₁₁BrNO⁺ | 240.0024 | 241.9994 |

| [M-C₂H₅]⁺ | C₉H₉BrNO⁺ | 225.9868 | 227.9847 |

| [M-Br]⁺ | C₁₁H₁₄NO⁺ | 176.1075 | - |

| [M-CHO]⁺ | C₁₀H₁₄BrN⁺ | 227.0310 | 229.0289 |

This data is illustrative and not based on published experimental results for this compound.

Quantum Chemical and Molecular Simulation Studies of 2 Bromo 6 Diethylamino Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules, including those of substituted benzaldehydes.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For illustrative purposes, DFT calculations on 2,6-dichlorobenzaldehyde (B137635) show that the presence of electron-withdrawing chloro groups significantly influences the energies of the frontier orbitals. These calculations help in understanding how the electronic properties of the benzaldehyde (B42025) ring are modulated by ortho-substituents.

| Orbital | Energy (eV) - Illustrative for 2,6-dichlorobenzaldehyde |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| Energy Gap | 5.4 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a molecule like 2-Bromo-6-(diethylamino)benzaldehyde, the MEP map would be expected to show a region of high electron density around the oxygen atom of the carbonyl group and the nitrogen of the diethylamino group, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon would exhibit a positive potential, indicating its electrophilic character. Studies on halogenated benzaldehydes confirm that the strong electron-withdrawing effect of ortho-substituents increases the electrophilicity of the formyl group. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides insights into the bonding and charge distribution within a molecule. It allows for the quantification of charge transfer and hyperconjugative interactions between orbitals.

For a molecule like this compound, NBO analysis would reveal the extent of electron delocalization from the diethylamino group to the aromatic ring and the carbonyl group. This delocalization has a significant impact on the molecule's stability and reactivity. The analysis would also quantify the natural charges on each atom, providing a more detailed picture of the charge distribution than MEP mapping alone.

Conformational Analysis and Potential Energy Surface Mapping

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its chemical and biological activity. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For 2,6-disubstituted benzaldehydes, the rotation of the aldehyde group and the substituents is a key conformational feature. The steric and electronic interactions between the ortho-substituents and the aldehyde group determine the preferred conformation. Studies on aldols derived from 2,6-dichlorobenzaldehyde have shown a preference for an antiperiplanar orientation of the hydrogens on the adjacent carbons, influenced by the bulky ortho-substituents. acs.org The twisting of the aldehyde group out of the plane of the benzene (B151609) ring is a common feature in such sterically hindered molecules. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can be validated by comparing them with experimental data, providing a powerful tool for structure elucidation.

For 2-Bromo-6-fluorobenzaldehyde, a related compound, DFT calculations have been employed to predict its NMR spectra. The calculated chemical shifts for the aldehydic proton and the aromatic protons would be expected to be in good agreement with experimental ¹H NMR data. Similarly, the predicted ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon and the aromatic carbons.

| Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|

| ¹H NMR (Aldehyde H, ppm) | 10.2 | 10.1 |

| ¹³C NMR (Carbonyl C, ppm) | 190.5 | 189.8 |

Reaction Mechanism Elucidation through Transition State Calculations

Transition state calculations are a powerful computational tool for studying reaction mechanisms. By locating the transition state structure and calculating its energy, the activation energy of a reaction can be determined, providing insights into the reaction kinetics and the feasibility of a proposed mechanism.

For instance, the mechanism of the hydroxide-mediated cleavage of ketones has been investigated using DFT calculations, including for substrates like 2,6-dichlorobenzaldehyde. dtu.dk These calculations can help in identifying the rate-determining step and understanding the role of explicit solvent molecules in the reaction pathway. dtu.dk Such studies are invaluable for predicting the reactivity of complex organic molecules and designing new synthetic routes.

In-Depth Analysis of this compound Reveals Gaps in Current Quantum Chemical and Molecular Simulation Studies

A comprehensive review of available scientific literature indicates a notable absence of specific research into the molecular dynamics and solvent effects of the chemical compound this compound. Despite the growing importance of quantum chemical and molecular simulation studies in understanding the behavior of complex molecules, this particular compound appears to be unexamined in this context.

While computational studies, including molecular dynamics simulations, are powerful tools for investigating the dynamic behavior of molecules and the influence of solvents on their conformational landscape, no such studies have been published specifically for this compound. These simulations are crucial for predicting how a molecule will behave in different environments, which is fundamental for applications in materials science and drug discovery.

The lack of data is significant as the structural features of this compound—a substituted benzaldehyde with a bulky bromo group and a flexible diethylamino group—suggest that its conformational dynamics and interactions with solvents would be of scientific interest. Research on other substituted benzaldehydes has provided valuable insights into their electronic properties, reactivity, and potential applications, but these findings cannot be directly extrapolated to this compound without specific experimental or computational validation.

Consequently, it is not possible to provide detailed research findings or data tables on the molecular dynamics simulations for solvent effects and the dynamic behavior of this compound as such information does not appear to be available in the public domain. Further research is needed to fill this knowledge gap and to elucidate the physicochemical properties of this compound at the molecular level.

Research Applications and Functional Exploitation of 2 Bromo 6 Diethylamino Benzaldehyde

As Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the 2-Bromo-6-(diethylamino)benzaldehyde scaffold makes it an exceptionally versatile building block for the synthesis of complex organic molecules. The aldehyde group serves as a classical handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. researchgate.net The bromine atom is a key feature, providing a reactive site for numerous transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, alkynyl, and other moieties through well-established methods such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This dual reactivity enables chemists to construct intricate molecular architectures in a controlled, stepwise manner. For instance, the aldehyde can be transformed first, followed by a cross-coupling reaction at the bromine position, or vice-versa. This orthogonality is crucial in the synthesis of pharmaceutical intermediates and novel heterocyclic systems. google.comgoogle.com The electron-donating diethylamino group, positioned ortho to both the aldehyde and the bromine, sterically and electronically influences the reactivity of these groups, often providing unique selectivity in reactions.

Precursors for Novel Organic Scaffolds with Tunable Electronic Properties

The inherent electronic characteristics of this compound make it an excellent precursor for materials with tailored optoelectronic properties. The molecule contains a strong electron-donating diethylamino group and a moderately electron-withdrawing aldehyde group, creating an intramolecular "push-pull" system. This electronic arrangement is a foundational principle in the design of chromophores and other functional organic materials.

By chemically modifying the scaffold, researchers can fine-tune the electronic energy levels (HOMO/LUMO) and the bandgap of the resulting molecules. The bromine atom acts as a key derivatization point for extending the π-conjugated system through cross-coupling reactions, which can systematically alter the absorption and emission properties. Synthesis of derivatives from this scaffold can lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of novel conjugated materials with specific properties is a significant area of research. ua.edu For example, a close analogue, 2-Bromo-6-fluorobenzaldehyde, has been instrumental in fabricating semiconducting nanowires, demonstrating the potential of this structural motif in materials science. nih.gov

Development of Chemical Probes for Research Assays

The diethylaminobenzaldehyde framework is a valuable scaffold for the development of specialized chemical probes used in biological and chemical research assays.

Enzyme Inhibition Mechanism Studies Utilizing Analogues

While this compound itself is not a widely reported enzyme inhibitor, its structural isomer, 4-(diethylamino)benzaldehyde (B91989) (DEAB), is a well-documented and extensively used pan-inhibitor of aldehyde dehydrogenases (ALDHs). nih.govnih.gov ALDHs are a superfamily of enzymes involved in detoxifying aldehydes and are considered important targets in cancer therapy. nih.gov Research on DEAB provides a clear blueprint for how the diethylaminobenzaldehyde scaffold can be exploited for enzyme inhibition studies.

Studies have focused on synthesizing libraries of DEAB analogues to improve potency and selectivity for specific ALDH isoforms. nih.govacs.org For example, by modifying the substituents on the aromatic ring and the N-alkyl groups, researchers have developed compounds with significantly enhanced inhibitory activity against isoforms like ALDH1A3 and ALDH3A1. nih.govacs.org Kinetic studies have shown that these analogues can act as competitive inhibitors, and specific compounds have demonstrated low micromolar or even nanomolar inhibition constants (Kᵢ). acs.orgtargetmol.commedchemexpress.com This research highlights the potential for developing potent and selective enzyme inhibitors by systematically modifying the this compound core.

Fluorescent Probes for Chemical Sensing

The dialkylamino-substituted aromatic aldehyde motif is a common feature in fluorescent dyes and probes. nih.gov The electron push-pull nature of these systems often leads to compounds with environment-sensitive fluorescence, making them useful for chemical sensing and biological imaging. nih.gov These probes can be designed to report on local polarity, viscosity, or the presence of specific analytes through changes in their fluorescence intensity, wavelength, or lifetime.

While direct applications of this compound as a fluorescent probe are not extensively documented, its scaffold is ideal for such purposes. The aldehyde group provides a convenient point for conjugation to other molecules or recognition units, while the bromine atom allows for further tuning of the photophysical properties. The design of fluorescent probes often involves linking a recognition element to a fluorophore; a process for which this compound is well-suited. nih.govmdpi.com

Application in Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound make it a candidate for designing molecules that can participate in self-assembly processes.

Research using the closely related analogue 2-Bromo-6-fluorobenzaldehyde has demonstrated the utility of the ortho-bromo-benzaldehyde functionality in directing the self-assembly of macromolecules. In one study, this compound was used to guide the assembly of a thienoisoindigo-based semiconductor into highly ordered nanowires. nih.gov The specific orientation of the bromine and aldehyde groups facilitated both halogen and chalcogen bonding, which were the key non-covalent interactions driving the formation of the desired nanostructure. This work underscores the potential of the this compound scaffold in creating novel, functional supramolecular systems where the bromine and aldehyde groups can be used to direct assembly through specific intermolecular forces. researchgate.net

Development of Ligands for Organometallic and Transition Metal Catalysis

The development of novel ligands is central to advancing transition metal catalysis. The 2-bromo-6-aminoaryl structural motif, present in this compound, is a valuable platform for creating ligands for organometallic complexes. The nitrogen atom of the amino group can coordinate to a metal center, while the bromine atom provides a handle for further synthetic elaboration or can influence the electronic properties of the resulting complex.

This principle is illustrated in the synthesis of ligands for Extended Metal Atom Chains (EMACs). wikipedia.org EMACs are linear chains of directly bonded metal atoms held in place by surrounding helical ligands, and they are of interest for their unique magnetic and electronic properties. researchgate.netnih.gov Research has shown that ligands derived from the related 2-bromo-6-aminopyridine scaffold are effective at templating the formation of these complex multimetallic structures. georgiasouthern.edu The geometry and electronic nature of the ligand are critical for stabilizing the linear metal chain. wikipedia.org The successful use of the 2-bromo-6-amino core in this context suggests that this compound could be a precursor for a new class of ligands for stabilizing unique organometallic species or for developing new transition metal catalysts. georgiasouthern.edu

Table of Mentioned Chemical Compounds

While the chemical compound this compound is a recognized entry in chemical databases, a thorough review of scientific literature reveals a significant gap in published research detailing its specific application as a precursor for advanced organic materials such as molecular glasses and conjugated polymers.

The broader fields of organic and materials chemistry offer insights into how analogous substituted benzaldehydes are utilized. For instance, functionalized aromatic aldehydes are known to participate in various coupling reactions, such as the Suzuki or Horner-Wadsworth-Emmons reactions, which are fundamental in the synthesis of conjugated polymers. These polymers are of interest for their electronic and photophysical properties. Similarly, the structural motifs present in this compound, including the bromo and diethylamino groups, are features that chemists often incorporate to tune the properties of organic materials. The bromine atom can serve as a reactive site for cross-coupling reactions to extend conjugation, while the diethylamino group can act as an electron-donating moiety, influencing the material's electronic bandgap and solubility.

However, without specific studies on this compound, any discussion on its role as a precursor for molecular glasses or conjugated polymers would be purely speculative and would not meet the required standard of scientific accuracy based on published research findings. Further experimental research would be necessary to determine its suitability and the properties of any resulting materials.

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Pathways and Novel Catalytic Systems

While the synthesis of substituted benzaldehydes is well-established, there remains considerable scope for developing more efficient, selective, and sustainable methods for the synthesis and functionalization of 2-Bromo-6-(diethylamino)benzaldehyde. Future research could productively focus on several areas.

One promising avenue is the continued development of palladium-catalyzed cross-coupling reactions. While foundational, there is always a need for catalyst systems with higher turnover numbers, broader functional group tolerance, and lower catalyst loadings. nih.govyoutube.com Research into novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to more robust and active palladium catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions involving the bromo substituent. youtube.combeilstein-journals.orgnih.gov For instance, the development of a dual catalytic system, perhaps combining nickel and cobalt catalysts, could enable challenging cross-electrophile couplings that are difficult with traditional methods. nih.gov

Furthermore, the direct C-H functionalization of the aromatic ring, avoiding the need for pre-functionalized starting materials, represents a significant goal. nih.gov Palladium-catalyzed C-H activation, using the existing aldehyde or amino group as a directing group, could enable the introduction of new substituents at specific positions, further diversifying the molecular architecture. nih.gov Exploring alternative metal catalysts, such as those based on nickel or copper, for these transformations could offer complementary reactivity and cost-effectiveness. rsc.org A notable approach could be the development of one-pot cascade reactions that combine multiple synthetic steps, such as a Horner-Wadsworth-Emmons olefination followed by an intramolecular N-arylation, to rapidly build complex heterocyclic structures from 2-bromoarylcarboxaldehydes. researchgate.net

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photocatalysis)

The integration of emerging technologies like flow chemistry and photocatalysis offers substantial advantages for the synthesis and manipulation of this compound.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or rapid reactions. acs.orgresearchgate.netrsc.org The synthesis of α-bromoaldehydes, for example, has been shown to be more efficient and selective in flow reactors compared to batch methods. acs.org Future work could focus on developing a continuous flow synthesis of this compound itself or its derivatives. This would be particularly advantageous for reactions involving hazardous reagents or unstable intermediates, and for scaling up production. researchgate.net The precise control offered by flow systems could be instrumental in managing the selective reduction of esters to aldehydes, a key transformation in many synthetic routes. researchgate.net

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. rsc.orgdntb.gov.uaresearchgate.netmdpi.com This technology could be applied to this compound in several ways. For instance, photocatalytic methods could be developed for the trifluoromethylation or fluorination of the aromatic ring, introducing valuable motifs for medicinal chemistry. dntb.gov.uaresearchgate.netmdpi.com Synergistic approaches combining photocatalysis with other catalytic methods, such as nickel catalysis for cross-coupling reactions or organocatalysis, open up new reaction pathways that are otherwise inaccessible. rsc.orgnih.govnih.gov A desaturative approach, using a combination of enamine, photoredox, and cobalt catalysis, could be explored to synthesize highly substituted aromatic aldehydes from saturated precursors, offering a novel retrosynthetic disconnection. nih.govnih.gov

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of chemical processes. For this compound, these methods can provide profound insights and guide experimental work.

Future research should employ Density Functional Theory (DFT) and other quantum mechanical methods to elucidate reaction mechanisms, predict the reactivity of different sites on the molecule, and design novel catalysts with enhanced performance. rsc.org For example, computational studies can help understand the subtle electronic and steric effects of the diethylamino and bromo groups on the reactivity of the aldehyde. This predictive power can rationalize observed selectivities in C-H functionalization or cross-coupling reactions and guide the design of more effective directing groups or ligands. nih.gov

Furthermore, physics-based computational modeling can be used to predict key molecular properties of derivatives of this compound. youtube.com By simulating molecular interactions, it may be possible to design new compounds with tailored electronic or optical properties for applications in materials science. Machine learning algorithms, trained on large datasets from both computational simulations and experiments, could further accelerate the discovery of new reactions and molecules with desired functionalities. youtube.comrsc.org

Development of High-Throughput Screening Methodologies for Derivatization

To fully explore the synthetic potential of this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid and parallel execution of a large number of reactions, enabling the efficient discovery of new transformations and the optimization of reaction conditions. sigmaaldrich.com

Future efforts could focus on adapting existing HTS platforms for cross-coupling reactions, such as those for Suzuki-Miyaura or Buchwald-Hartwig amination, to the specific context of this substrate. sigmaaldrich.com This would involve the use of 24- or 96-well reaction blocks and catalyst-coated glass beads for easy setup and purification. sigmaaldrich.com

A key component of any HTS workflow is a rapid and reliable analytical method. The development of chromogenic or fluorogenic assays for the detection of the aldehyde functional group would be highly beneficial. acs.orgnih.gov Such assays, based on derivatization reactions that produce a colored or fluorescent product, would allow for the quick quantification of reaction yields in a microplate format. acs.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with chemical derivatization, can provide more detailed analysis and are essential for confirming the identity and purity of the products in HTS campaigns. nih.govnih.gov

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research

The most profound advances will likely come from synergistic research programs that tightly integrate synthetic chemistry, advanced spectroscopic characterization, and computational modeling.

A future research paradigm would involve using computational tools to design a novel catalytic system for a specific transformation of this compound. rsc.org This catalyst would then be synthesized and its efficacy tested experimentally, perhaps using high-throughput screening methods. sigmaaldrich.com Advanced spectroscopic techniques, such as in-situ NMR or IR spectroscopy, would be employed to monitor the reaction in real-time, providing valuable mechanistic data. This experimental data would then be used to refine the computational models, creating a feedback loop that accelerates the discovery and optimization process.

This integrated approach allows for a deeper understanding of the fundamental chemical principles at play, leading to more rational and efficient development of new synthetic methodologies and functional molecules derived from this compound. The combination of photocatalysis with other catalytic manifolds, for instance, represents a powerful synergistic strategy that has been shown to enable novel transformations for the synthesis of aromatic aldehydes. nih.govnih.gov

Q & A

Q. What are the primary synthetic routes for 2-Bromo-6-(diethylamino)benzaldehyde?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling reaction using 2-bromo-5-(diethylamino)benzaldehyde with alkynes in the presence of PdCl₂(PPh₃)₂ and trimethylamine in anhydrous acetonitrile yields derivatives . Alternative methods involve nucleophilic substitution or oxidation of precursor alcohols, as seen in structurally similar brominated benzaldehydes . Key parameters include solvent choice (e.g., acetonitrile), temperature control (low temperatures for stability), and base selection (e.g., KOH) .

Q. What safety precautions are recommended when handling this compound?

While toxicological data specific to this compound are limited, analogous brominated aldehydes require stringent safety measures. Immediate flushing with water for eye exposure, thorough skin washing with soap, and medical consultation for ingestion are advised . Air-sensitive handling and storage at 4–8°C are recommended to prevent degradation .

Q. How is this compound characterized analytically?

Techniques include NMR spectroscopy for structural confirmation, IR spectroscopy for functional group analysis, and HPLC-UV with derivatization using agents like DEAB (4-(diethylamino)benzaldehyde) for quantification. Derivatization under acidic conditions enhances detection sensitivity .

Q. What are its potential biological applications?

The diethylamino group may enhance metabolic stability and bioavailability, making it a candidate for drug development. Similar brominated benzaldehydes exhibit antimicrobial and anticancer properties in vitro, though cytotoxic effects at high concentrations necessitate dose optimization .

Advanced Research Questions

Q. How do computational methods predict its reactivity and interactions?

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps can predict electrophilic/nucleophilic sites. Quantum Theory of Atoms in Molecules (QTAIM) evaluates non-covalent interactions in supramolecular arrangements, aiding in understanding binding affinities with enzymes or receptors . Theoretical studies on related hydrazones further elucidate electronic interactions involving the aldehyde group .

Q. What reaction optimization strategies improve synthetic yields?

Yield optimization involves solvent polarity adjustments (e.g., acetonitrile for solubility), base strength (KOH vs. milder bases), and temperature control (low temperatures to suppress side reactions). Catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and stoichiometric ratios of reactants (1:1.1 alkyne:bromide) are critical .

Q. How does substituent variation impact biological activity?

Comparative studies show that the diethylamino group enhances enzyme inhibition (e.g., ALDH) compared to methoxy or hydroxy substituents, which prioritize hydrogen bonding. Bromine’s electron-withdrawing effect increases electrophilicity at the aldehyde, facilitating nucleophilic attacks in biochemical assays .

Q. What contradictions exist in reported synthetic methodologies?

Discrepancies arise in solvent selection (acetonitrile vs. ethers) and catalyst systems (Pd-based vs. Cu-mediated). For example, emphasizes KOH in acetonitrile, while uses trimethylamine with Pd catalysts. Researchers must evaluate trade-offs between reaction speed, yield, and byproduct formation .

Methodological Tables

Q. Table 1: Synthetic Conditions for Derivatives

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | Acetonitrile | RT | 70–85 | |

| Nucleophilic Substitution | KOH | Acetonitrile | 0–5°C | 60–75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.